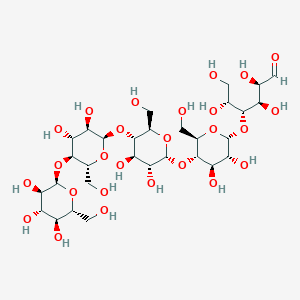

Maltopentaose (Maltopentose)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Maltopentaose is a naturally occurring oligosaccharide and endogenous metabolite composed of five α-1,4-linked glucose molecules . It is the shortest chain pentasaccharide categorized under maltodextrin . It is commonly used in research, biochemical enzyme assays, and in vitro diagnostic analysis .

Molecular Structure Analysis

The molecular formula of Maltopentaose is C30H52O26 . It has a molecular weight of 828.72 . The structure contains 24 defined stereocentres .

Physical And Chemical Properties Analysis

It is stable under recommended storage conditions for more than 2 years . It is chemically insoluble in water but can be fermented by some microorganisms . It is stable under acidic conditions but decomposes under alkaline conditions .

Applications De Recherche Scientifique

Adaptation au froid et conversion de l'amidon

Les amylases formant du maltopentaose ont été trouvées pour avoir des activités catalytiques élevées à basses températures, permettant une conversion efficace et spécifique de l'amidon en maltopentaose fonctionnel à température ambiante . Ceci a des applications larges dans les domaines alimentaire, médical et pharmaceutique . Par exemple, l'enzyme SdG5A de Saccharophagus degradans a été trouvée pour conserver 27,8% de son activité maximale à 0 ℃ et pourrait produire 48,6% de maltopentaose à température ambiante .

Flexibilité structurelle

La structure des amylases formant du maltopentaose, telles que SdG5A, a été étudiée pour sa grande flexibilité, en particulier dans la région du lien C-terminal-SBD . Cette flexibilité est considérée comme un élément essentiel pour l'adaptation au froid de l'enzyme .

Tolérance au sel

Les amylases formant du maltopentaose présentent également une remarquable tolérance au sel. Par exemple, l'enzyme SdG5A a conservé environ 30% de son activité maximale à 4°C et 70% dans 3 M NaCl . Cette propriété est bénéfique pour les applications dans des environnements à forte concentration en sel .

Production d'aliments et de composants nutritionnels favorisant la santé

Le maltopentaose est un composant alimentaire et nutritionnel important favorisant la santé . L'enzyme SdG5A a permis une production hautement spécifique de maltopentaose , qui peut être utilisée dans le développement d'aliments favorisant la santé et de compléments nutritionnels.

Applications industrielles

Les propriétés uniques des amylases formant du maltopentaose, telles que l'adaptation au froid, la tolérance au sel et la production spécifique de maltopentaose, présentent un grand potentiel pour des applications industrielles dans les domaines alimentaire, biologique et médical et pharmaceutique .

Synthèse enzymatique

Le maltopentaose peut être utilisé dans la synthèse enzymatique de galacto-oligosaccharides . Ce processus est généralement effectué à des concentrations initiales élevées de substrat pour des rendements plus élevés .

Mécanisme D'action

Target of Action

Maltopentaose, also known as Amylopentaose, is a naturally occurring oligosaccharide composed of five α-1,4-linked glucose molecules . It primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes are involved in the breakdown of complex carbohydrates.

Mode of Action

Maltopentaose interacts with its target enzymes by serving as a substrate. The enzymes then catalyze the hydrolysis of 1,4-alpha-D-glucosidic linkages in maltopentaose, leading to the production of glucose and smaller maltodextrins .

Biochemical Pathways

The action of maltopentaose primarily affects the carbohydrate metabolism pathway. When maltopentaose is broken down by the target enzymes, it results in the production of glucose and smaller maltodextrins. These products can then enter various biochemical pathways for further metabolism, contributing to energy production and other cellular processes .

Pharmacokinetics

Its metabolism likely involves enzymatic breakdown into glucose and smaller maltodextrins, which can then be further metabolized or excreted .

Result of Action

The enzymatic breakdown of maltopentaose leads to the production of glucose and smaller maltodextrins. This process contributes to energy production and other cellular processes. In particular, maltopentaose is essential in medical and pharmaceutical fields for its use as a dietary nutrient for patients having renal failure or calorie deprivation and as a diagnostic reagent for the detection of α-amylase in serum and urine .

Action Environment

The action of maltopentaose can be influenced by environmental factors such as temperature and salt concentration. For instance, cold-adapted maltopentaose-forming amylases have relatively high catalytic activities at low temperatures and enable an efficient and specific conversion of starch to functional maltopentaose at room temperature . This suggests that the action of maltopentaose can be optimized in certain environmental conditions for broad applications in food, medical, and pharmaceutical fields .

Analyse Biochimique

Biochemical Properties

Maltopentaose interacts with various enzymes and proteins. For instance, it is recognized by cytosolic maltodextrin phosphorylase, which forms glucose-1-phosphate (G1P) and a maltodextrin that is one glucosyl unit smaller . This interaction plays a crucial role in the conversion of maltose to glucose and G1P .

Cellular Effects

Maltopentaose has significant effects on various types of cells and cellular processes. For instance, it enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This indicates that maltopentaose can influence cell function by modulating enzyme synthesis.

Molecular Mechanism

The mechanism of action of maltopentaose involves its interaction with enzymes at the molecular level. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose exerts its effects through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maltopentaose can change over time. For instance, it has been observed that maltopentaose enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This suggests that maltopentaose may have long-term effects on cellular function.

Metabolic Pathways

Maltopentaose is involved in various metabolic pathways. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose interacts with enzymes and cofactors in metabolic pathways.

Propriétés

IUPAC Name |

4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCUPROCOFFUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865724 |

Source

|

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)